molecular formula C6H14ClNO B1376309 4,4-Dimethyloxolan-3-amine hydrochloride CAS No. 15833-88-2

4,4-Dimethyloxolan-3-amine hydrochloride

Cat. No.: B1376309
CAS No.: 15833-88-2
M. Wt: 151.63 g/mol
InChI Key: NOCVWQHRHSQVDX-UHFFFAOYSA-N
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Description

4,4-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . . This compound is typically found in a powdered form and is used in various chemical and industrial applications.

Scientific Research Applications

4,4-Dimethyloxolan-3-amine hydrochloride has several scientific research applications, including:

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyloxolan-3-amine hydrochloride typically involves the reaction of 4,4-dimethyloxolan-3-amine with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve a high level of purity, typically around 95% .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, reduction may produce an alcohol, and substitution may produce a halogenated derivative .

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4-Dimethyloxolan-3-amine hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which includes a tetrahydrofuran ring with two methyl groups at the 4-position and an amine group at the 3-position. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

4,4-dimethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4-8-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCVWQHRHSQVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-88-2
Record name 4,4-dimethyloxolan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester (70 mg, 0.32 mmol) was dissolved in 3 mL of cold 4M HCl/dioxane and gradually warmed to room temperature with stirring. After the starting material was judged to be consumed by thin layer chromatography, the reaction mixture was concentrated to afford 4,4-dimethyl-tetrahydro-furan-3-ylamine hydrochloride which was used with further purification.
Name
(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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